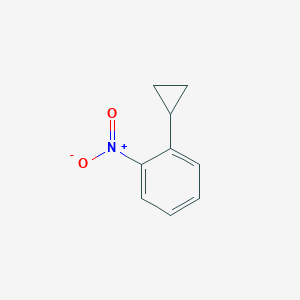

1-Cyclopropyl-2-nitrobenzene

Overview

Description

1-Cyclopropyl-2-nitrobenzene, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Science and Pollution Treatment :

- Mantha et al. (2001) discussed the reduction of nitrobenzene in synthetic wastewater using zerovalent iron, highlighting its potential for treating industrial wastewater streams contaminated with nitrobenzene compounds (Mantha, Taylor, Biswas, & Bewtra, 2001).

- Brillas et al. (2004) investigated the electrochemical degradation of nitrobenzene in solutions using catalysts like Fe2+, Cu2+, and UVA light, providing insights into effective treatment methods for nitrobenzene pollution (Brillas, Baños, Camps, Arias, Cabot, Garrido, & Rodríguez, 2004).

Chemical Synthesis and Catalysis :

- Jadhav et al. (2011) reported a gold-catalyzed synthesis of complex azacyclic compounds from 1-alkynyl-2-nitrobenzenes, demonstrating the utility of nitrobenzene derivatives in organic synthesis (Jadhav, Bhunia, Liao, & Liu, 2011).

- Rubio-Marqués et al. (2014) described a one-pot synthesis of cyclohexanone oxime from nitrobenzene using bifunctional catalysts, illustrating an efficient multi-step catalysis involving nitrobenzene (Rubio-Marqués, Hernández‐Garrido, Leyva–Pérez, & Corma, 2014).

Materials Science and Sensing :

- Lakshmy et al. (2022) studied the adsorption properties of cyclocarbon and transition metal-decorated cyclocarbon for nitrobenzene, contributing to the development of novel sensors for environmental pollutants (Lakshmy, Joseph, Sanyal, Kalarikkal, & Chakraborty, 2022).

Environmental Chemistry and Photophysics :

- Giussani and Worth (2017) explored the complex photophysics and photochemistry of nitrobenzene, providing insight into its environmental behavior and interactions under UV exposure (Giussani & Worth, 2017).

Mechanism of Action

Target of Action

It’s known that nitrobenzene compounds often interact with enzymes involved in redox reactions . The cyclopropyl group may also interact with various biological targets due to its unique structural properties .

Mode of Action

Nitrobenzene compounds are generally reduced by enzymes to form reactive intermediates . These intermediates can then interact with cellular components, leading to various downstream effects. The cyclopropyl group may also influence the compound’s reactivity and interactions with its targets .

Biochemical Pathways

Nitrobenzene compounds are known to be involved in redox reactions and can affect various metabolic pathways . The presence of the cyclopropyl group may also influence the compound’s interactions within these pathways .

Pharmacokinetics

Nitrobenzene compounds are generally well-absorbed and can be widely distributed in the body . The presence of the cyclopropyl group may influence the compound’s metabolic stability and bioavailability .

Result of Action

Nitrobenzene compounds can form reactive intermediates that interact with cellular components, potentially leading to various biological effects . The cyclopropyl group may also influence the compound’s biological activity .

Action Environment

The action of 1-Cyclopropyl-2-nitrobenzene can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and reactivity . The presence of other compounds can also influence its interactions with its targets .

Biochemical Analysis

Biochemical Properties

Nitrobenzene derivatives, which include 1-Cyclopropyl-2-nitrobenzene, have been shown to play a role in metabolic processes . These compounds can either inhibit or stimulate oxygen utilization in aerated cells .

Cellular Effects

Nitrobenzene derivatives have been shown to affect cellular oxygen utilization

Molecular Mechanism

It is known that nitrobenzene derivatives can undergo electrophilic aromatic substitution . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .

Temporal Effects in Laboratory Settings

Nitrobenzene-based fluorescent photocages have been used for spatial and temporal control of signaling lipids in cells .

Dosage Effects in Animal Models

Animal models are commonly used in biomedical research to study the effects of various compounds, including their dosage effects .

Metabolic Pathways

Nitrobenzene derivatives have been shown to be involved in metabolic processes

Subcellular Localization

The prediction of protein subcellular localization is of great relevance for proteomics research

Properties

IUPAC Name |

1-cyclopropyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANZICVFDGMCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342828 | |

| Record name | 1-Cyclopropyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10292-65-6 | |

| Record name | 1-Cyclopropyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol](/img/structure/B77070.png)